8-Hydroxy Mianserin beta-D-Glucuronide
Description
Overview of Phase I and Phase II Xenobiotic Biotransformation Pathways
The metabolism of xenobiotics, such as drugs, is a fundamental physiological process primarily occurring in the liver. longdom.org This biotransformation is typically divided into two distinct phases. wikipedia.orgnih.gov
Phase I (Modification): The primary goal of Phase I reactions is to introduce or expose functional groups (like hydroxyl [-OH], amine [-NH2], or carboxyl [-COOH]) on the xenobiotic molecule. longdom.orgmdpi.com This is achieved through oxidation, reduction, or hydrolysis reactions. droracle.ai The most prominent family of enzymes involved in these oxidative reactions is the Cytochrome P450 (CYP450) superfamily. wikipedia.orgdroracle.ai These enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for metabolizing the vast majority of clinically used drugs. aafp.org While these reactions often result in a small increase in hydrophilicity, they primarily prepare the molecule for the subsequent phase. longdom.orgmdpi.com
Phase II (Conjugation): Following Phase I, the modified xenobiotic metabolite undergoes a Phase II reaction, also known as conjugation. longdom.orgwikipedia.org In this phase, an endogenous, polar molecule is attached to the functional group introduced during Phase I. longdom.orgnih.gov Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. mdpi.com These reactions are catalyzed by transferase enzymes. wikipedia.org The resulting conjugate is significantly more water-soluble and larger, which facilitates its elimination from the body via urine or bile. nih.govwikipedia.org
This two-phase system acts as an efficient detoxification and elimination pathway, preventing the accumulation of potentially harmful foreign substances. wikipedia.orgnih.gov
Contextualization of 8-Hydroxymianserin (B23177) as a Key Intermediate Metabolite
The metabolism of mianserin (B1677119) is a clear example of the sequential nature of Phase I and Phase II pathways. A principal route of mianserin's Phase I biotransformation is aromatic hydroxylation, which leads to the formation of several hydroxylated metabolites. nih.gov Among these, 8-hydroxymianserin is a major and stable metabolite produced in humans. nih.govnih.gov
The formation of 8-hydroxymianserin from the parent mianserin molecule is catalyzed by the Cytochrome P450 enzyme system. nih.gov Specifically, studies have indicated that the CYP2D6 isoform plays a significant role in this 8-hydroxylation reaction. researchgate.net This initial oxidative step is critical, as it introduces a hydroxyl group at the 8th position of the mianserin structure, creating a site for subsequent Phase II conjugation. nih.gov The generation of 8-hydroxymianserin shows considerable variation among individuals, which is consistent with the known genetic variability (polymorphism) of CYP450 enzymes. longdom.orgnih.gov This intermediate metabolite, having undergone Phase I modification, is now primed for the subsequent glucuronidation reaction. hyphadiscovery.com
Fundamental Role of Glucuronidation in the Disposition of Hydroxylated Compounds
Glucuronidation is arguably the most important Phase II conjugation reaction, responsible for the metabolism of a wide array of drugs, endogenous compounds like bilirubin (B190676) and hormones, and other xenobiotics. wikipedia.orgjove.com This process involves the transfer of a glucuronic acid moiety from an activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orgjove.com The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). jove.comnih.gov
For hydroxylated compounds such as 8-hydroxymianserin, the hydroxyl group serves as an ideal acceptor site for the glucuronic acid molecule, forming an O-glucuronide. jove.com This conjugation has a profound effect on the physicochemical properties of the metabolite:
Increased Hydrophilicity: The addition of the highly polar glucuronic acid group, with its carboxyl and hydroxyl groups, dramatically increases the water solubility of the compound. wikipedia.orgnih.gov
Enhanced Excretion: The resulting glucuronide conjugate is more readily eliminated from the body by the kidneys into urine or by the liver into bile. nih.govnih.gov
Detoxification: Glucuronidation is generally considered a detoxification pathway, as the resulting conjugates are typically pharmacologically inactive and less toxic than the parent compound. nih.govwisdomlib.org
Therefore, the glucuronidation of 8-hydroxymianserin is a critical step in the clearance and detoxification of mianserin, converting the hydroxylated intermediate into a highly polar conjugate, 8-Hydroxy Mianserin beta-D-Glucuronide, that can be efficiently excreted. hyphadiscovery.comnih.gov
| Feature | Phase I Biotransformation | Phase II Biotransformation |
| Primary Goal | Introduce or expose functional groups | Conjugate with endogenous molecules |
| Key Reactions | Oxidation, Reduction, Hydrolysis | Glucuronidation, Sulfation, Acetylation |
| Primary Enzymes | Cytochrome P450 (CYP450) family | UDP-glucuronosyltransferases (UGTs), etc. |
| Effect on Solubility | Small increase in hydrophilicity | Large increase in hydrophilicity |
| Example with Mianserin | Mianserin → 8-Hydroxymianserin | 8-Hydroxymianserin → this compound |
| Overall Purpose | Prepare for Phase II | Facilitate excretion and detoxification |
Academic Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of specific drug metabolites like this compound is driven by several key academic and clinical rationales. While glucuronides are often considered inactive end-products destined for excretion, this is not universally true. nih.gov A thorough study of this particular conjugate is essential for several reasons:
Complete Pharmacokinetic Profiling: To fully understand the absorption, distribution, metabolism, and excretion (ADME) of mianserin, all major metabolites must be identified and quantified. As a product of a major metabolic pathway, this compound is crucial for constructing a complete picture of the drug's disposition and clearance rates. springermedicine.com
Understanding Drug-Drug Interactions: The enzymes responsible for glucuronidation (UGTs) can be induced or inhibited by other drugs, which can lead to significant drug-drug interactions. nih.gov Studying the formation of this compound helps to identify the specific UGT isoforms involved, which in turn allows for the prediction of potential interactions with co-administered medications that share the same metabolic pathway.
Development of Analytical Standards: For therapeutic drug monitoring and in metabolic studies, pure, well-characterized analytical standards of metabolites are required. hyphadiscovery.com Synthesizing or isolating this compound allows for the development of accurate and sensitive assays to measure its concentration in biological fluids like urine and plasma, aiding in research on mianserin's metabolism across different populations. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C24H28N2O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1 |
InChI Key |
ITNHGSGVULVUQW-YLSJHQJASA-N |
Isomeric SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Enzymology and Mechanisms of 8 Hydroxy Mianserin Glucuronidation
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in 8-Hydroxymianserin (B23177) Conjugation
The conjugation of 8-hydroxymianserin with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Identifying the specific UGT isoforms responsible is crucial for understanding inter-individual variability in mianserin (B1677119) metabolism and potential drug-drug interactions.
Studies utilizing recombinant human UGT isoforms have been instrumental in pinpointing the key enzymes involved in mianserin metabolism. Research has shown that among a panel of expressed UGT enzymes, UGT1A4 and UGT2B10 exhibit conjugating activities towards mianserin. nih.gov Specifically for the N-glucuronidation of the parent compound mianserin, both UGT1A4 and UGT2B10 have been identified as important contributors. nih.govnih.gov While these studies focus on the N-glucuronidation of the parent drug, the glucuronidation of the 8-hydroxy metabolite is also a critical pathway. The UGT1A4 enzyme, in particular, is known to be involved in the metabolism of various psychotropic medications, including some tricyclic and tetracyclic antidepressants. genesight.com
Further investigations using recombinant systems are necessary to fully elucidate the specific contributions of various UGT isoforms to the O-glucuronidation of 8-hydroxymianserin.
The liver is the primary site of drug metabolism, and hepatic microsomes are rich in UGT enzymes. wikipedia.org Studies with human liver microsomes have confirmed that mianserin is metabolized to 8-hydroxymianserin, which then undergoes further conjugation. nih.gov Glucuronidation is a major metabolic pathway for mianserin and its metabolites in the liver. nih.gov In fact, a significant portion of mianserin metabolites are excreted in a conjugated form, with glucuronidation being the predominant process over sulfation. nih.gov
Stereoselectivity of 8-Hydroxymianserin Glucuronidation
Mianserin is a chiral molecule, existing as two enantiomers, (S)-(+)-mianserin and (R)-(-)-mianserin. The metabolism of these enantiomers can differ significantly, a phenomenon known as stereoselectivity.
Research has demonstrated stereoselectivity in the metabolism of mianserin, including the formation of 8-hydroxymianserin glucuronide. In studies conducted in mice, the S-enantiomer of mianserin was preferentially metabolized to 8-hydroxymianserin glucuronide, with a reported S:R ratio of 3.2 in urinary metabolites. nih.gov Conversely, the R-enantiomer showed a preference for N-demethylation, leading to the formation of 8-hydroxy-demethylmianserin glucuronide. nih.gov This indicates that the glucuronidation of 8-hydroxymianserin is dependent on the stereochemistry of the parent compound. The differing pharmacological profiles of the mianserin enantiomers underscore the clinical relevance of these metabolic differences. nih.gov
| Enantiomer | Preferred Glucuronidated Metabolite | Observed Ratio (S:R or R:S) |
|---|---|---|
| (S)-(+)-Mianserin | 8-Hydroxymianserin glucuronide | 3.2 (S:R) |
| (R)-(-)-Mianserin | 8-Hydroxy-demethylmianserin glucuronide | 5.2 (R:S) |
Regulatory Aspects of UGT Activity in Relation to 8-Hydroxymianserin Glucuronidation
The rate of 8-hydroxymianserin glucuronidation can be influenced by various factors, including the presence of other drugs or compounds that can either induce or inhibit the activity of UGT enzymes.
The activity of UGT enzymes can be modulated by a wide range of compounds. UGT inducers can increase the rate of glucuronidation, potentially leading to lower plasma concentrations of the parent drug and its metabolites. Conversely, UGT inhibitors can decrease the rate of glucuronidation, which may result in higher plasma concentrations and an increased risk of adverse effects.
While specific in vivo preclinical studies on the induction and inhibition of 8-hydroxymianserin glucuronidation are not extensively detailed in the provided context, general principles of UGT modulation apply. For instance, compounds known to induce UGT1A4, such as phenobarbital, could potentially increase the clearance of mianserin through this pathway. wikipedia.org Conversely, known inhibitors of UGT1A4 could decrease its metabolism. nih.gov For example, certain kinase inhibitors have been shown to be potent inhibitors of UGT enzymes. nih.gov The impact of such compounds on the glucuronidation of 8-hydroxymianserin would be a critical consideration in cases of polypharmacy. Further preclinical studies are warranted to specifically characterize the effects of known UGT modulators on the formation of 8-hydroxy mianserin beta-D-glucuronide.
| Modulator Type | Example Compound | Potential Effect on 8-Hydroxymianserin Glucuronidation |
|---|---|---|
| Inducer | Phenobarbital | Increased rate of glucuronidation |
| Inhibitor | Certain Kinase Inhibitors | Decreased rate of glucuronidation |
Species-Specific Differences in Glucuronidation Pathways of Mianserin Metabolites
Significant variations in the metabolism of mianserin and its metabolites have been observed across different species, highlighting the challenges in extrapolating preclinical data to humans. These differences are evident in both the Phase I hydroxylation and Phase II conjugation pathways.
Studies have demonstrated that mianserin is extensively metabolized in humans, rats, mice, rabbits, and guinea pigs, with p-oxidation of the aromatic ring to form 8-hydroxymianserin, followed by conjugation, being a major route in all these species. nih.gov However, the extent of this and other metabolic pathways, as well as the nature of the subsequent conjugates, varies considerably.
In humans, a significant portion of mianserin metabolites are excreted as conjugates. A unique metabolite found only in humans is a quaternary N-glucuronide of the parent drug. nih.gov In contrast, a novel N-O-glucuronide has been identified in guinea pigs, suggesting a different conjugation pathway in this species. nih.gov Furthermore, N-sulphonate conjugates have been found in rats and guinea pigs, a pathway not prominent in humans. nih.gov
With respect to the metabolites of mianserin, demethylation is a more significant pathway in animal species than in women. springermedicine.comnih.gov In rats, for instance, 8-hydroxydesmethylmianserin (B1218053) is the principal metabolite found in urine, indicating that both demethylation and hydroxylation are major metabolic steps. springermedicine.comnih.gov
The table below summarizes the observed differences in the major metabolic pathways of mianserin across various species, which influences the formation and subsequent glucuronidation of 8-hydroxymianserin.
Table 1: Species-Specific Differences in Mianserin Metabolism
| Species | Major Metabolic Pathways | Notable Conjugates |
|---|---|---|
| Human | 8-hydroxylation, Demethylation (minor), Direct N-conjugation | Quaternary N-glucuronide |
| Rat | 8-hydroxylation, Demethylation (major) | N-sulphonate |
| Mouse | 8-hydroxylation, Demethylation | Not specified |
| Rabbit | 8-hydroxylation, Demethylation | Not specified |
| Guinea Pig | 8-hydroxylation, Demethylation | N-O-glucuronide, N-sulphonate |
While these findings provide a broad overview of the species-specific metabolism of mianserin, detailed quantitative data on the formation of this compound across different species from in vitro studies using liver microsomes is not extensively available. The existing research focuses more on the identification of urinary metabolites, which reflects the end products of various metabolic pathways.
Analytical Methodologies for the Characterization and Quantification of 8 Hydroxy Mianserin Beta D Glucuronide
Chromatographic Separation Techniques
The separation of 8-Hydroxy Mianserin (B1677119) beta-D-Glucuronide from its parent compound, mianserin, and other related metabolites is a critical step in its analysis. Due to the hydrophilic nature imparted by the glucuronic acid moiety, chromatographic conditions must be carefully optimized to achieve adequate retention and resolution.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a cornerstone for the analysis of drug metabolites, including glucuronide conjugates. nih.gov While specific methods detailing the direct analysis of 8-Hydroxy Mianserin beta-D-Glucuronide are not extensively published, the principles for separating similar polar metabolites are well-established. Reversed-phase HPLC is the most common modality, utilizing columns such as C18 or biphenyl (B1667301) to retain the analytes. nih.gov
The direct measurement of intact glucuronides by HPLC-MS/MS is preferred over indirect methods that involve enzymatic hydrolysis, as it offers quicker sample preparation and better accuracy and precision. scispace.com The mobile phase typically consists of an aqueous component (like water with formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the polar glucuronide conjugate while also separating it from the less polar aglycone (8-Hydroxy Mianserin) and the parent drug (Mianserin).
Table 1: Representative HPLC Conditions for Mianserin and Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10mM Ammonium Acetate in Water (pH 3.4) |
| Mobile Phase B | Acetonitrile/Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV (e.g., 214 nm) or Mass Spectrometry |
| Injection Volume | 5 - 20 µL |
This table presents typical parameters used in the analysis of mianserin and its metabolites; specific optimization would be required for the glucuronide conjugate. researchgate.netresearchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher separation efficiency, improved resolution, and substantially faster analysis times. mdpi.com UPLC systems operate at higher pressures and are ideally suited for the complex mixtures encountered in metabolite analysis. When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides the high sensitivity and selectivity needed for quantifying low-level metabolites like this compound in biological samples. mdpi.com The fundamental principles of separation (e.g., reversed-phase chemistry) are the same as in HPLC, but the increased speed and resolution make UPLC a superior choice for high-throughput applications in drug metabolism studies.
Capillary Electrophoresis (CE) for Glucuronide Separation
Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field. nih.govwikipedia.org As a highly efficient separation technique, CE is well-suited for the analysis of charged species such as glucuronides, which are anionic at neutral or basic pH due to the carboxylate group on the glucuronic acid moiety. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate at different velocities through a capillary filled with a background electrolyte, leading to their separation. nih.gov
This technique has been successfully applied to the separation of isobaric glucuronide metabolites of other drugs, such as morphine, demonstrating its power to resolve structurally similar conjugates. nih.gov The coupling of CE with mass spectrometry (CE-MS) provides both high-efficiency separation and sensitive, specific detection, making it a viable, though less common, alternative to LC-MS for the analysis of this compound. nih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry is indispensable for the confirmation and quantification of drug metabolites. Its high sensitivity and ability to provide structural information make it the definitive detection method following chromatographic separation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the preferred ionization technique for analyzing polar and thermally labile molecules like glucuronide conjugates because it is a "soft" ionization method that typically produces intact protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions with minimal fragmentation. nih.gov For this compound, ESI-MS would be used to determine its accurate mass, confirming its elemental composition.
Given the molecular formula of C24H28N2O7, the monoisotopic mass is approximately 456.19 g/mol . ESI-MS analysis would be expected to detect ions corresponding to this mass.
Table 2: Predicted ESI-MS Ions for this compound
| Ion Mode | Adduct | Predicted m/z |
|---|---|---|
| Positive | [M+H]⁺ | 457.1973 |
| Negative | [M-H]⁻ | 455.1824 |
These values are calculated based on the compound's molecular formula and are the primary ions targeted for identification in a full-scan MS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural elucidation and unequivocal identification of metabolites. researchgate.net In an MS/MS experiment, the molecular ion of the target compound (e.g., m/z 457.2 for this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that confirms the molecule's structure.
For glucuronide conjugates, the most characteristic fragmentation pathway is the neutral loss of the glucuronic acid moiety (C6H8O6), which has a mass of 176.0321 Da. nih.govuab.eduresearchgate.net This cleavage results in a product ion corresponding to the protonated aglycone. Further fragmentation of the aglycone can provide additional structural confirmation.
Table 3: Expected MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Key Fragmentation | Product Ion (m/z) | Inferred Structure |
|---|---|---|---|
| 457.2 ([M+H]⁺) | Neutral Loss of Glucuronic Acid | 281.1648 | Protonated 8-Hydroxy Mianserin (Aglycone) |
This characteristic neutral loss is the primary diagnostic tool for identifying glucuronide conjugates using MS/MS. nih.govresearchgate.net The analysis of these specific fragments allows for highly selective and sensitive quantification using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules, including drug metabolites like this compound. It provides detailed information about the atomic arrangement, connectivity, and stereochemistry of a compound. unl.edumdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural confirmation.
¹H NMR Spectroscopy: Proton (¹H) NMR is used to identify the various hydrogen atoms within the molecule. For a glucuronide conjugate, the anomeric proton (H-1') of the glucuronic acid moiety is particularly diagnostic. Its chemical shift and coupling constant (J-value) can confirm the β-anomeric configuration, which is characteristic of enzymatically formed glucuronides in biological systems. conicet.gov.ar A doublet with a J-value typically in the range of 7-8 Hz for the anomeric proton is indicative of a β-linkage. conicet.gov.ar Other signals from the glucuronic acid ring (H-2' through H-5') and the aglycone (8-Hydroxy Mianserin) portion of the molecule can be assigned to confirm the complete structure.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. conicet.gov.ar
COSY experiments establish correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the spin systems within the glucuronic acid and mianserin moieties.
HSQC correlates directly attached proton and carbon atoms, providing a clear map of C-H bonds. mdpi.com
HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the linkage point between the 8-hydroxy position of the mianserin aglycone and the C-1' position of the glucuronic acid.
The combination of these NMR techniques allows for the complete and unequivocal structural confirmation of this compound, distinguishing it from other potential isomers. nih.gov
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1' (Anomeric) | 4.5 - 5.5 | Doublet (d) | ~7-8 (for β-anomer) |
| H-2' | 3.2 - 3.6 | Multiplet (m) | N/A |
| H-3' | 3.3 - 3.7 | Multiplet (m) | N/A |
| H-4' | 3.3 - 3.8 | Multiplet (m) | N/A |
| H-5' | 3.7 - 4.2 | Multiplet (m) | N/A |
Sample Preparation Strategies for Biological Matrices in Research Studies
The analysis of metabolites in biological matrices such as plasma, urine, or serum presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is a critical step to remove interfering endogenous substances (e.g., proteins, salts, lipids) and to concentrate the analyte of interest, thereby improving the sensitivity and reliability of the subsequent analysis. nih.gov For a polar compound like this compound, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed strategies.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used and highly effective technique for sample cleanup and concentration in bioanalysis. scispace.comwhiterose.ac.uk It relies on the partitioning of an analyte between a liquid sample phase and a solid stationary phase (sorbent). The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com
For polar glucuronide metabolites, several types of SPE sorbents can be utilized:
Reversed-Phase (e.g., C18): These nonpolar sorbents retain analytes based on hydrophobic interactions. While the mianserin aglycone is hydrophobic, the highly polar glucuronic acid moiety can make retention challenging.
Ion-Exchange (e.g., SAX - Strong Anion Exchange): This is often the preferred method for acidic compounds like glucuronides. oup.com The negatively charged carboxylate group of the glucuronic acid at appropriate pH interacts with the positively charged sorbent, allowing for strong retention. oup.com This enables rigorous washing steps with organic solvents to remove hydrophobic interferences without losing the analyte. scispace.com
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange properties, offering dual retention mechanisms for enhanced selectivity.
SPE offers numerous advantages, including high recovery rates (often exceeding 80%), good reproducibility, low consumption of organic solvents, and ease of automation for high-throughput analysis. nih.govscispace.comnih.gov
| Parameter | Protocol 1 (Anion Exchange) | Protocol 2 (Reversed-Phase) |
|---|---|---|
| Matrix | Urine | Plasma |
| Sorbent Type | Strong Anion Exchange (SAX) | Polymeric Reversed-Phase (e.g., HLB) |
| Conditioning | Methanol, followed by Water/Buffer | Methanol, followed by Water |
| Sample Loading | Urine sample adjusted to pH > 5 | Plasma (pre-treated), diluted |
| Wash Step | Aqueous Buffer, followed by Methanol | 5% Methanol in Water |
| Elution Solvent | Acidified organic solvent (e.g., Methanol with Formic Acid) | 100% Methanol or Acetonitrile |
| Typical Recovery | >80% oup.com | >60-85% |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com Although SPE has become more popular, LLE remains a viable option due to its simplicity and low cost. nih.gov
Commonly used organic solvents for LLE of moderately polar to nonpolar compounds include ethyl acetate, dichloromethane, and mixtures like hexane/isoamyl alcohol. nih.govnih.gov For more polar analytes like glucuronides, more polar (but still water-immiscible) solvents such as ethyl acetate are generally more effective. nih.gov Despite optimization, LLE may result in lower recoveries for highly polar glucuronides compared to SPE and can be more time-consuming and generate more solvent waste. nih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Sample pH | Acidic (e.g., pH 1-2) | To protonate the carboxylic acid group of the glucuronide, increasing its lipophilicity. chromatographyonline.com |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Choice depends on analyte polarity; more polar solvents are better for more polar metabolites. nih.govnih.gov |
| Solvent-to-Sample Ratio | High (e.g., 7:1) | To maximize the partitioning of the analyte into the organic phase and improve recovery. chromatographyonline.comelementlabsolutions.com |
| Ionic Strength | Addition of Salt (e.g., NaCl) | "Salting out" effect decreases the solubility of the analyte in the aqueous phase, promoting transfer to the organic phase. nih.gov |
Preclinical Disposition and Excretion of 8 Hydroxy Mianserin Beta D Glucuronide
In Vitro Models for Studying Metabolite Disposition
In vitro models are indispensable tools in preclinical drug metabolism studies, offering a controlled environment to investigate specific metabolic pathways and transport mechanisms without the complexities of a whole biological system.
Isolated Hepatocyte Systems
Isolated hepatocytes, which retain intact cellular structures and contain a full complement of metabolic enzymes and cofactors, serve as a valuable in vitro model. Studies utilizing isolated rat hepatocytes have demonstrated that mianserin (B1677119) undergoes extensive phase I and phase II metabolism. nih.gov In these systems, mianserin was almost completely metabolized during a 3-hour incubation period. nih.gov This extensive metabolism includes the formation of hydroxylated intermediates like 8-hydroxymianserin (B23177), which are then susceptible to conjugation reactions such as glucuronidation.
Research comparing rat and human hepatocytes revealed significant interspecies differences. nih.gov While rat hepatocytes showed complete metabolism of the parent drug, human hepatocytes resulted in only partial metabolism under similar conditions. nih.gov Furthermore, rat hepatocytes tended to excrete a larger proportion of the formed metabolites compared to human hepatocytes. nih.gov These findings underscore the capability of hepatocyte systems to generate and process metabolites like 8-Hydroxy Mianserin beta-D-Glucuronide and highlight the importance of using human-derived systems for the most relevant clinical predictions. Investigations into mianserin-induced cytotoxicity in primary cultured rat hepatocytes suggest the involvement of cytochrome P450-mediated metabolic activation. nih.gov
Liver Microsomal Incubation Studies
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in phase I enzymes, particularly cytochrome P450 (CYP) isozymes, and phase II enzymes like UDP-glucuronosyltransferases (UGTs). They are a standard model for studying the initial steps of drug metabolism.
Incubation studies with human and mouse liver microsomes have confirmed the metabolism of mianserin to stable metabolites, including 8-hydroxymianserin and desmethylmianserin. tmc.edu The formation of 8-hydroxymianserin is a critical prerequisite for the generation of this compound. These studies have also shown considerable inter-individual variation in the generation of these metabolites across different human liver microsomal preparations. tmc.edu The subsequent glucuronidation of the newly formed 8-hydroxymianserin is the next metabolic step, leading to the formation of the beta-D-glucuronide conjugate.
Overexpressing Cell Lines for Transporter Studies (e.g., HEK293)
To investigate the specific transporters involved in the disposition of metabolites, cell lines overexpressing a single transporter are frequently used. Human Embryonic Kidney 293 (HEK293) cells are a common choice for these studies.
While direct studies on this compound are not extensively documented, research on other mianserin glucuronides provides valuable insights. In one study, HEK293 cells overexpressing the UGT2B10 enzyme were used to generate a mianserin N-glucuronide. nih.gov The study then investigated the efflux of this glucuronide, identifying the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 4 (MRP4) as key transporters involved in its excretion from the cells. nih.gov Chemical and biological inhibition of BCRP and MRP4 led to a significant reduction in the efflux of the N-glucuronide. nih.gov This suggests that these transporters could also play a crucial role in the cellular disposition and efflux of this compound.
Table 1: In Vitro Systems for Studying this compound Disposition
| In Vitro Model | Key Findings | Relevance to this compound |
| Isolated Hepatocytes | Extensive Phase I & II metabolism of mianserin. Interspecies differences observed between rat and human. nih.gov | Demonstrates the formation and processing of conjugated metabolites in an intact cell system. |
| Liver Microsomes | Formation of 8-hydroxymianserin, the direct precursor. tmc.edu | Confirms the initial metabolic step required for the generation of the glucuronide conjugate. |
| HEK293 Overexpressing Cells | BCRP and MRP4 transporters identified for efflux of a mianserin N-glucuronide. nih.gov | Suggests potential transporters involved in the disposition of this compound. |
Animal Model Studies of Metabolite Disposition and Excretion
In vivo studies in animal models are essential to understand the complete ADME profile of a drug and its metabolites, providing data on routes and rates of excretion.
Rodent Models (e.g., Mice, Rats)
Rodent models are widely used in preclinical pharmacokinetic studies. Following oral administration of radiolabelled mianserin to rats, approximately 36% of the radioactivity was excreted in the urine within three days. springermedicine.comnih.gov Mianserin is almost completely metabolized in rodents, with one of the major metabolic pathways being aromatic hydroxylation to form 8-hydroxy analogs, followed by conjugation. springermedicine.comnih.govnih.gov In rats, 8-hydroxydesmethylmianserin (B1218053) was identified as the principal urinary metabolite. springermedicine.comnih.gov
Studies in mice have provided more direct evidence for the formation and excretion of the target metabolite. After administration of radiolabelled mianserin enantiomers to mice, the vast majority of the radioactivity in urine (97.9%) was in a conjugated form. nih.gov Glucuronidation was the preferred conjugation pathway, accounting for 82.1% of the conjugated metabolites. nih.gov Specifically, 8-hydroxymianserin glucuronide was identified as a major metabolite, particularly from the S-enantiomer of mianserin. nih.gov
Non-Rodent Animal Models (e.g., Guinea Pigs, Rabbits)
Non-rodent models are used to assess interspecies differences in metabolism and disposition. In rabbits, the urinary excretion of radioactivity after an oral dose of mianserin was significantly higher than in rats, with approximately 80% of the dose excreted within three days. springermedicine.comnih.gov Similar to rodents, mianserin was predominantly metabolized to 8-hydroxy analogs in rabbits. springermedicine.comnih.gov
Studies in guinea pigs also showed that mianserin was well-absorbed and extensively metabolized. nih.gov A key finding in this species was the identification of novel conjugated metabolites, including an N-O-glucuronide. nih.gov This highlights the diversity in conjugation pathways that can occur across different species.
Table 2: Urinary Excretion of Mianserin and Metabolites in Animal Models
| Animal Model | % of Administered Radioactivity in Urine (3 days) | Major Metabolic Pathways Noted | Specific Glucuronide Metabolites Identified |
| Rat | 36% springermedicine.comnih.gov | 8-hydroxylation, Demethylation, Conjugation springermedicine.comnih.govnih.gov | N-sulphonate nih.gov |
| Mouse | Not specified | 8-hydroxylation, N-demethylation, Glucuronidation, Sulphation nih.gov | 8-hydroxymianserin glucuronide, 8-hydroxy-demethylmianserin glucuronide nih.gov |
| Rabbit | 80% springermedicine.comnih.gov | 8-hydroxylation, Demethylation springermedicine.comnih.gov | Not specified |
| Guinea Pig | Not specified | p-oxidation, Demethylation, Conjugation nih.gov | N-O-glucuronide, N-sulphonate nih.gov |
Role of Efflux Transporters in Glucuronide Secretion
The secretion of glucuronide metabolites, such as this compound, from cells into the bloodstream, bile, or urine is an active process mediated by efflux transporters. These transporters are crucial for preventing the intracellular accumulation of metabolites and facilitating their elimination from the body. Among the most important of these are the Breast Cancer Resistance Protein (BCRP) and members of the Multidrug Resistance-Associated Protein (MRP) family.
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that is highly expressed in barrier tissues like the liver, intestine, and the blood-brain barrier. BCRP is known to transport a wide array of substrates, including a variety of glucuronide conjugates. nih.gov While direct studies on the interaction between this compound and BCRP are not extensively documented, the physicochemical properties of this glucuronide make it a potential substrate for BCRP-mediated efflux.
General Characteristics of BCRP Substrates:
Anionic compounds
Glucuronide and sulfate (B86663) conjugates
Hydrophobic molecules
Given that this compound is an anionic and relatively lipophilic conjugate, it is plausible that BCRP plays a role in its transport across cellular membranes, contributing to its biliary and/or renal excretion.
The Multidrug Resistance-Associated Protein (MRP) family, particularly MRP2 (ABCC2) and MRP3 (ABCC3), are key transporters involved in the efflux of glucuronide conjugates. MRP2 is primarily located on the apical membrane of hepatocytes and renal proximal tubule cells, facilitating the excretion of metabolites into bile and urine, respectively. MRP3 is found on the basolateral membrane of hepatocytes, transporting glucuronides back into the sinusoidal blood for subsequent renal elimination.
While specific data on the transport of this compound by MRPs are limited, the established role of these transporters in handling a broad range of glucuronidated drugs and their metabolites suggests a likely involvement. The secretion of this compound from hepatocytes could be mediated by MRP2 into the bile or by MRP3 into the bloodstream for kidney filtration.
Elimination Pathways of Conjugated Metabolites (Urinary and Biliary)
Following its formation, this compound is eliminated from the body through urinary and biliary pathways. Preclinical studies investigating the excretion of radiolabeled mianserin provide insights into the primary routes of elimination for its conjugated metabolites.
In preclinical models, a significant portion of the administered dose of mianserin is recovered in the urine as metabolites. Studies in rats have shown that approximately 36% of an oral dose of radiolabeled mianserin is excreted in the urine within three days, primarily in the form of conjugated metabolites. springermedicine.com In rabbits, urinary excretion is even more pronounced, accounting for up to 80% of the administered dose. springermedicine.com This indicates that renal clearance is a major elimination pathway for mianserin metabolites, including this compound.
| Preclinical Species | Route of Administration | Percentage of Dose Excreted in Urine (as total radioactivity) | Primary Form of Excreted Compounds | Reference |
|---|---|---|---|---|
| Rat | Oral | 36% | Conjugated Metabolites | springermedicine.com |
| Rabbit | Oral | 80% | Conjugated Metabolites | springermedicine.com |
| Human | Oral | 53% | Conjugated Metabolites | springermedicine.com |
Chemical and Enzymatic Synthesis of 8 Hydroxy Mianserin Beta D Glucuronide for Research Applications
Chemo-Enzymatic Approaches for Metabolite Production
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create complex molecules like drug glucuronides with high selectivity and efficiency. This approach is particularly useful for producing metabolites that are difficult to obtain through purely chemical or biological methods.
Enzymatic glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.govtechnologynetworks.com This process is a key phase II metabolic pathway for many drugs. nih.gov While the direct O-glucuronidation of 8-hydroxy mianserin (B1677119) by specific UGT isoforms is a key in vivo process, in vitro production can leverage these enzymes. Studies on mianserin metabolism have identified specific UGTs involved in its conjugation. For instance, UGT1A4 and UGT2B10 have been shown to be important contributors to the N-glucuronidation of the parent drug, mianserin. nih.gov Although this relates to N-glucuronidation of the parent drug, it highlights the potential for using specific recombinant UGT enzymes for the targeted synthesis of the O-glucuronide of its 8-hydroxy metabolite.
A general chemo-enzymatic strategy for producing a glucuronide metabolite involves several steps. First, the aglycone (8-hydroxy mianserin) may be chemically synthesized or modified with protecting groups. Then, a key enzymatic step using a selected UGT isoform or a whole-cell system expressing the necessary enzymes is performed to attach the glucuronic acid moiety. researchgate.net Subsequent chemical deprotection steps can yield the final product. Lipases, for example, are often used for the chemoselective removal of acetyl protecting groups from the glucuronic acid moiety under mild conditions, a common step in these multi-step syntheses. acs.orgacs.org
Table 1: Key Enzymes in Chemo-Enzymatic Glucuronide Synthesis
| Enzyme Class | Specific Enzyme Example | Role in Synthesis |
|---|---|---|
| Transferases | UDP-Glucuronosyltransferases (UGTs) | Catalyzes the transfer of glucuronic acid to the aglycone (e.g., 8-hydroxy mianserin). |
| Hydrolases | Lipase AS Amano (LAS), Candida antarctica Lipase B (CAL-B) | Chemoselective removal of protecting groups (e.g., acetyl, methyl esters) from the sugar moiety. |
This combined approach allows for stereospecific synthesis, yielding the correct β-configuration of the glucuronide, which is often challenging to achieve through purely chemical methods. acs.org
Synthetic Organic Chemistry Routes for Glucuronide Standards
Purely chemical synthesis provides a reliable method for producing well-characterized glucuronide standards necessary for analytical and pharmacological research. The synthesis of 8-Hydroxy Mianserin β-D-Glucuronide has been achieved through multi-step organic chemistry routes. researchgate.net
A successful and commonly employed strategy for glycoside synthesis is the Koenigs-Knorr reaction or its modern variants. wikipedia.org This reaction typically involves the coupling of a glycosyl halide (like an acetobromoglucuronate) with an alcohol (the aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or cadmium carbonate. wikipedia.orgnih.gov
For the synthesis of mianserin-derived glucuronides, a more contemporary approach involves the use of a trichloroacetimidate (B1259523) donor for the glucuronic acid part. A described method details the coupling of a protected form of 8-hydroxy mianserin, specifically 1,2,3,4,10,14b-hexahydro-8-hydroxy-2-(trifluoroacetyl)dibenzo[c,f]pyrazino[1,2-a]azepine, with a protected glucuronic acid donor. researchgate.net The donor used is methyl [trichloroethanimidoyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranosid]uronate. This reaction is catalyzed by the Lewis acid boron trifluoride (BF₃), yielding a fully protected glycoside. researchgate.net
The reaction initially produces a mixture of diastereomeric β and α anomers. Following the coupling reaction, a series of deprotection steps are required to remove the protecting groups from both the mianserin backbone (e.g., trifluoroacetyl) and the glucuronic acid moiety (e.g., phenylmethyl and methyl ester groups). The final step often involves a reductive methylation to install the N(2)-methyl group, yielding the target 8-Hydroxy Mianserin β-D-Glucuronide. researchgate.net The identity of the synthetic standard is then confirmed by comparing its analytical data with that of the metabolite isolated from biological sources. researchgate.net
Table 2: Example Synthetic Route for 8-Hydroxy Mianserin β-D-Glucuronide
| Step | Reactant 1 (Aglycone) | Reactant 2 (Glucuronic Acid Donor) | Catalyst/Promoter | Key Transformation |
|---|---|---|---|---|
| 1. Protection | 8-Hydroxy-2-demethylmianserin | Trifluoroacetic anhydride | - | Protection of the secondary amine. |
| 2. Glycosylation | N-Trifluoroacetyl-8-hydroxy-2-demethylmianserin | Methyl [trichloroethanimidoyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranosid]uronate | BF₃ | Formation of the glycosidic bond. |
| 3. Deprotection | Fully protected glucuronide conjugate | - | Various (e.g., hydrogenation, hydrolysis) | Removal of trifluoroacetyl, phenylmethyl, and methyl ester groups. |
| 4. Methylation | Deprotected glucuronide of 2-demethylmianserin | Formaldehyde/Reducing Agent | - | Reductive methylation of the secondary amine. |
Preparation of Isotopically Labeled 8-Hydroxy Mianserin beta-D-Glucuronide
Isotopically labeled internal standards are indispensable for quantitative bioanalysis using mass spectrometry, such as LC-MS/MS assays. The preparation of isotopically labeled 8-Hydroxy Mianserin β-D-Glucuronide generally involves incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.
The most straightforward synthetic strategy is to utilize an isotopically labeled precursor of the aglycone. A deuterated version of the precursor, 8-Hydroxy Mianserin-d₃, is commercially available, which facilitates the synthesis of the final labeled glucuronide. pharmaffiliates.com
The synthesis would follow the same organic chemistry route as described for the unlabeled compound (Section 5.2). The labeled aglycone, 8-Hydroxy Mianserin-d₃, would be coupled with a protected glucuronic acid donor. After the glycosylation and subsequent deprotection steps, the resulting product is the desired isotopically labeled 8-Hydroxy Mianserin-d₃ β-D-Glucuronide. The mass shift resulting from the incorporated deuterium atoms allows it to be distinguished from the endogenous (unlabeled) analyte by the mass spectrometer, ensuring accurate quantification.
Table 3: Comparison of Labeled and Unlabeled Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Label |
|---|---|---|---|
| 8-Hydroxy Mianserin β-D-Glucuronide | C₂₄H₂₈N₂O₇ | 456.5 | None |
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-Hydroxy Mianserin β-D-Glucuronide |
| Mianserin |
| 8-Hydroxy Mianserin |
| UDP-glucuronic acid (UDPGA) |
| 1,2,3,4,10,14b-hexahydro-8-hydroxy-2-(trifluoroacetyl)dibenzo[c,f]pyrazino[1,2-a]azepine |
| Methyl [trichloroethanimidoyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranosid]uronate |
| Boron trifluoride (BF₃) |
| 8-Hydroxy Mianserin-d₃ |
| 8-Hydroxy-2-demethylmianserin |
| Trifluoroacetic anhydride |
Metabolic and Dispositional Significance of 8 Hydroxy Mianserin Beta D Glucuronide
Contribution to Overall Parent Compound Elimination and Detoxification
The biotransformation of the parent compound, mianserin (B1677119), is extensive, with the formation of 8-Hydroxy Mianserin and its subsequent conjugation into 8-Hydroxy Mianserin beta-D-Glucuronide representing a critical pathway for its clearance and detoxification. nih.gov Following oral administration, mianserin is well-absorbed and almost entirely metabolized across various species, including humans, rats, mice, rabbits, and guinea pigs. nih.gov This metabolic process is essential for converting the lipophilic parent drug into more water-soluble derivatives that can be readily excreted from the body.
Glucuronidation is a major Phase II metabolic reaction that serves as a detoxification mechanism. nih.gov This process attaches a hydrophilic glucuronic acid moiety to the substrate, significantly increasing its polarity and facilitating its elimination through urine or bile. nih.gov In the case of mianserin, the initial oxidation to 8-Hydroxymianserin (B23177) is followed by this conjugation step. The resulting glucuronide is pharmacologically less active than the parent compound. Research evaluating the behavioral effects of mianserin metabolites, including 8-Hydroxymianserin, found that they exhibited no clear dose-related antidepressant-like effects, unlike mianserin itself. nih.gov This indicates that the metabolic conversion to 8-Hydroxymianserin and its subsequent glucuronidation effectively serves as a detoxification pathway, neutralizing the pharmacological activity of the parent drug and preparing it for elimination. nih.gov
Studies on the urinary excretion of radiolabeled mianserin highlight the importance of metabolism in its clearance. A significant portion of the administered dose is recovered in the urine as various metabolites, with conjugated forms playing a key role.
| Species | % of Administered Dose in Urine | % of Dose as Unchanged Mianserin (Conjugated + Nonconjugated) |
|---|---|---|
| Women | 53% | 15% |
| Rabbits | 80% | 1-2% |
| Rats | 36% | 1-2% |
Role as a Major Conjugated Metabolite in Preclinical Species
In multiple preclinical species, the formation of 8-hydroxy analogs is a dominant metabolic pathway for mianserin. springermedicine.comnih.gov The subsequent conjugation of these hydroxylated metabolites, leading to compounds like this compound, is therefore a key feature of mianserin's disposition in these animal models.
A comparative study investigating the biotransformation of mianserin in rats, mice, rabbits, and guinea pigs identified two major metabolic routes: oxidation of the aromatic ring followed by conjugation, and metabolic changes to the N-methyl moiety, also followed by conjugation. nih.gov The primary product of aromatic oxidation is 8-Hydroxymianserin, establishing its glucuronide conjugate as a principal metabolite. springermedicine.comnih.gov
| Species | Major Metabolic Pathways | Notable Metabolites |
|---|---|---|
| Rats | Aromatic hydroxylation, N-demethylation | 8-Hydroxydesmethylmianserin (B1218053) (principal), 8-Hydroxy analogs |
| Rabbits | Aromatic hydroxylation, N-demethylation | 8-Hydroxy analogs |
| Guinea Pigs | Aromatic hydroxylation, N-oxidation, N-demethylation | N-O-glucuronide (species-specific) |
| Mice | Aromatic hydroxylation, N-oxidation, N-demethylation | Data points to general pathways |
| Humans | Aromatic hydroxylation, N-demethylation, direct conjugation | 8-Hydroxy analogs, Quaternary N-glucuronide (human-specific) |
Mechanistic Insights into Glucuronidation as a Key Biotransformation Pathway
Glucuronidation is a Phase II biotransformation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov This pathway is fundamental to the metabolism of mianserin, converting its hydroxylated metabolite into the highly polar this compound. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 8-Hydroxymianserin. This process, known as O-glucuronidation, renders the metabolite significantly more water-soluble, thereby preventing its reabsorption in the kidneys and facilitating its efficient excretion in the urine. nih.gov
The formation of 8-Hydroxymianserin is the prerequisite step for this specific glucuronidation pathway. This initial hydroxylation is primarily mediated by cytochrome P450 enzymes, particularly the CYP2D6 isoform in humans and corresponding CYP2D isoforms in rats. researchgate.nettmc.edu Once the hydroxyl group is introduced at the 8-position of the mianserin structure, it becomes a substrate for UGT enzymes.
Advanced Research Avenues and Future Directions
Development of Novel Analytical Techniques for Enhanced Metabolite Profiling
The accurate detection and quantification of drug metabolites are crucial for comprehensive pharmacokinetic and toxicological assessments. While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been used, modern analytical chemistry is focused on developing more sensitive and specific techniques for profiling metabolites like 8-Hydroxy Mianserin (B1677119) beta-D-Glucuronide. researchgate.netnih.gov
Advanced analytical platforms are essential for distinguishing and quantifying a wide array of metabolites in complex biological matrices. nih.govsysrevpharm.org The primary techniques driving this evolution are hyphenated mass spectrometry (MS) methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for metabolite quantification due to its high sensitivity and specificity. nih.govresearchgate.net It allows for the precise measurement of 8-Hydroxy Mianserin beta-D-Glucuronide even at very low concentrations in plasma, urine, or tissue samples. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements. This capability is invaluable for identifying previously unknown or minor metabolites and confirming the elemental composition of detected compounds, moving beyond simple quantification to structural elucidation.
Ultra-High-Performance Liquid Chromatography (UHPLC): When coupled with MS, UHPLC significantly improves chromatographic resolution and reduces analysis time compared to conventional HPLC. scispace.com This allows for better separation of isomeric metabolites, which is critical for accurate profiling.
Future developments will likely focus on increasing the throughput of these methods, further improving sensitivity to detect trace-level metabolites, and integrating these platforms with automated sample preparation to streamline the analytical workflow. nih.gov
| Analytical Technique | Primary Advantage for Metabolite Profiling | Application Example |
|---|---|---|
| HPLC with UV Detection | Robust and widely available for quantification. researchgate.net | Quantification of mianserin in serum samples. researchgate.net |
| LC-MS/MS | High sensitivity and specificity for complex matrices. nih.govresearchgate.net | Simultaneous determination of mianserin and its primary metabolites in human plasma. nih.gov |
| UHPLC-HRMS (e.g., Q-TOF) | Accurate mass measurement for identification of unknown or novel metabolites. nih.gov | Structural characterization of minor mianserin conjugates in urine. |
In Silico Modeling of Glucuronidation Reactions and Metabolite Interactions
Computational, or in silico, modeling has emerged as a powerful, cost-effective tool in drug discovery and development, offering predictive insights into metabolic processes. nih.gov These models can forecast the metabolic fate of a drug before extensive laboratory experiments are conducted. For mianserin, in silico approaches can predict its susceptibility to glucuronidation and the potential biological interactions of its metabolites.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models build relationships between the chemical structure of a molecule and its biological activity or a specific property, such as its likelihood of undergoing glucuronidation. mdpi.com By analyzing the structural features of mianserin and other known substrates of UDP-glucuronosyltransferase (UGT) enzymes, these models can predict the primary sites of glucuronidation.
Machine Learning and Artificial Intelligence: Modern machine learning algorithms can be trained on large datasets of known metabolic pathways to predict the biotransformation of new chemical entities. springernature.comresearchgate.net These models can identify the specific UGT isoforms likely responsible for forming this compound and even predict the structures of other potential metabolites. nih.gov
Molecular Docking and Simulation: These techniques model the physical interaction between a substrate (like 8-hydroxy mianserin) and the active site of a UGT enzyme. This provides a mechanistic understanding of why a particular site on the molecule is favored for glucuronidation and can help explain species-specific differences in metabolism. nih.gov
Future research will focus on creating more accurate and comprehensive models by integrating larger, more diverse datasets and refining algorithms to better simulate the complex biological environment. springernature.comnih.gov
Characterization of Unidentified or Minor Glucuronide Metabolites
While this compound is a known metabolite, the complete metabolic profile of mianserin likely includes other, less abundant glucuronide conjugates. The characterization of these minor metabolites is important as they could have unforeseen pharmacological or toxicological activity. Research has identified novel conjugated metabolites of mianserin, such as an N-O-glucuronide in guinea pigs and a quaternary N-glucuronide found only in humans, highlighting the complexity of its biotransformation. nih.gov
The identification of these compounds relies heavily on advanced analytical techniques:
High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS is critical for proposing elemental formulas for unknown peaks detected during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR provides detailed information about the chemical structure of an isolated metabolite, confirming the site of glucuronidation. nih.govnih.gov
Enzymatic Hydrolysis: The use of β-glucuronidase enzymes can confirm the presence of a glucuronide conjugate. If a metabolite peak disappears and a corresponding aglycone peak (e.g., 8-hydroxy mianserin) appears after incubation with the enzyme, it confirms the metabolite's identity as a glucuronide. nih.govscispace.com
Future work in this area will involve applying these sensitive techniques to systematically screen for and identify all mianserin conjugates, providing a complete picture of its metabolic fate.
Elucidation of Post-Glucuronidation Fate and Potential for Deconjugation in Biological Systems
The formation of this compound is not the end of its metabolic journey. Glucuronidation is primarily a detoxification process that makes compounds more water-soluble to facilitate their excretion via urine or bile. nih.gov However, the fate of the glucuronide itself is an active area of research.
Transporter-Mediated Efflux: Once formed inside a cell (e.g., a hepatocyte), the hydrophilic glucuronide requires efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), to be pumped out of the cell and into the bloodstream or bile for elimination. nih.gov
Deconjugation and Enterohepatic Recirculation: Glucuronide metabolites excreted in bile can be hydrolyzed by β-glucuronidase enzymes produced by gut microflora. nih.gov This process, known as deconjugation, cleaves the glucuronic acid moiety, releasing the parent aglycone (8-hydroxy mianserin). The aglycone can then be reabsorbed into circulation, a process called enterohepatic recycling, which can prolong the compound's half-life. Some N-glucuronides have been linked to bladder cancer due to rapid deconjugation that releases a toxic aglycone in the bladder. scispace.com
Comparative Metabolomics Across Different Preclinical Systems for Extrapolation of Metabolic Pathways
The selection of an appropriate animal model is a critical step in preclinical drug development, as significant species-specific differences in drug metabolism can exist. nih.gov Extrapolating metabolic data from animals to humans requires a thorough understanding of these differences. nih.gov Mianserin's metabolism has been studied in several species, revealing notable variations.
Species Differences: In humans, mianserin is metabolized predominantly to 8-hydroxy analogs, which are then conjugated. springermedicine.comnih.gov In contrast, while rats also produce 8-hydroxy metabolites, demethylation is a much more significant metabolic pathway compared to humans. springermedicine.comnih.gov Rabbits show a higher urinary excretion of radioactivity after dosing compared to humans and rats. nih.gov Furthermore, novel metabolites like an N-O-glucuronide and an N-sulphonate have been identified in guinea pigs and rats but not in humans. nih.gov
| Species | Primary Metabolic Pathway(s) | Key Metabolites Identified | Reference |
|---|---|---|---|
| Human | 8-hydroxylation, Conjugation | 8-Hydroxymianserin (B23177), Quaternary N-glucuronide | nih.govspringermedicine.comnih.gov |
| Rat | 8-hydroxylation, Demethylation | 8-Hydroxydesmethylmianserin (B1218053), N-sulphonate | nih.govspringermedicine.comnih.gov |
| Rabbit | 8-hydroxylation, Demethylation | 8-Hydroxymianserin | springermedicine.comnih.gov |
| Guinea Pig | Oxidation, Conjugation | N-O-glucuronide, N-sulphonate | nih.gov |
Comparative metabolomics studies using in vitro systems, such as liver microsomes from different species (human, rat, dog, monkey), are essential. nih.gov By comparing the metabolite profiles generated in these systems, researchers can select the preclinical species whose metabolic pattern most closely resembles that of humans, thereby improving the predictive value of animal studies. nih.govnih.gov
Q & A
What analytical methods are recommended for detecting 8-Hydroxy Mianserin beta-D-Glucuronide in biological matrices?
Basic
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phase II metabolites like this compound in plasma, blood, or dried blood spots (DBS). Key steps include:
- Sample Preparation : Use protein precipitation with acetonitrile or methanol to isolate the metabolite. Solid-phase extraction (SPE) may improve recovery for low-concentration samples.
- Chromatography : Employ a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve glucuronides from endogenous interferences.
- Detection : Optimize multiple reaction monitoring (MRM) transitions for the glucuronide (e.g., m/z 315.1 → 140.1 for quantification) .
Advanced Consideration : Matrix effects from phospholipids in plasma can suppress ionization. Mitigate this by using stable isotope-labeled internal standards (e.g., deuterated analogs) .
How is this compound synthesized and characterized in vitro?
Basic
The glucuronide is typically synthesized via enzymatic conjugation using human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms. Steps include:
- Reaction Setup : Incubate 8-Hydroxy Mianserin with UDP-glucuronic acid (UDPGA), MgCl₂, and HLMs at 37°C.
- Termination : Quench with ice-cold acetonitrile.
- Characterization : Confirm structure via high-resolution mass spectrometry (HRMS) and compare retention times with synthetic standards. NMR (e.g., ¹H-NMR in CD₃OD) verifies β-D-glucuronide anomeric configuration .
Advanced Challenge : Low yield due to enzyme variability. Optimize UGT isoform selection (e.g., UGT1A4/2B7) and use kinetic modeling to predict in vivo clearance .
What pharmacological implications does this compound have in antidepressant efficacy?
Basic
As a major metabolite of mianserin, this glucuronide may influence pharmacokinetics:
- Activity : Unlike the parent drug, glucuronides are typically inactive. However, enterohepatic recirculation of the metabolite could prolong systemic exposure.
- Quantification : Measure plasma concentrations alongside mianserin to assess metabolic ratios in clinical trials .
Advanced Research Gap : Conflicting data exist on whether glucuronides reabsorbed in the gut undergo bacterial β-glucuronidase reactivation. Design in situ intestinal perfusion studies to evaluate this pathway .
How do inter-individual variations in UGT enzymes affect metabolite kinetics?
Advanced
Polymorphisms in UGT isoforms (e.g., UGT1A4*3, UGT2B7 -161C>T) alter glucuronidation efficiency:
- Experimental Design : Genotype-phenotype studies using HLMs from donors with known UGT variants.
- Data Analysis : Calculate intrinsic clearance (CLint) and correlate with SNP profiles.
- Clinical Relevance : Poor metabolizers may require dose adjustments to avoid toxicity .
What challenges arise in quantifying this metabolite in CNS studies?
Advanced
The blood-brain barrier (BBB) limits glucuronide penetration, complicating neuropharmacological assessments:
- Methodology : Use microdialysis in rodent models to measure brain extracellular fluid (ECF) concentrations.
- Contradiction : While systemic levels are easily quantified, ECF data may contradict in vitro BBB permeability assays (e.g., PAMPA). Validate with positron emission tomography (PET) tracers .
How can researchers resolve discrepancies in metabolic stability assays?
Advanced
Discrepancies between in vitro microsomal stability and in vivo half-life often arise due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
